molecular formula C12H17ClN2O2 B125667 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride CAS No. 2544-12-9

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride

Cat. No. B125667
CAS RN: 2544-12-9
M. Wt: 256.73 g/mol
InChI Key: CAKVDZOOCWGIPX-UHFFFAOYSA-N
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Description

The compound "2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride" is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as substituted aminopropanes and benzimidazoles with methoxy groups and amino functionalities. For instance, paper examines derivatives of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol, which share a common structural feature of an amino group attached to a propanol derivative, albeit with different substitution patterns. Paper focuses on the synthesis of 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, which are nitrogen-rich heterocycles with potential antiproliferative activity. Paper discusses monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, indicating interest in the biological activity of compounds with methoxy and amino groups on aromatic rings.

Synthesis Analysis

The synthesis of related compounds involves cyclocondensation reactions, as described in paper , where 2-guanidinobenzimidazole reacts with heteroaromatic aldehydes to form a series of triazinobenzimidazole derivatives. Although the exact synthesis of "2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride" is not detailed, similar synthetic strategies could potentially be applied, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of compounds related to "2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride" has been elucidated using X-ray diffraction analysis, as seen in papers and . These analyses reveal the conformation of the amine fragments and the overall molecular geometry, which is crucial for understanding the compound's reactivity and interaction with biological targets. The presence of hydrogen bonding and other intermolecular interactions is also highlighted, which can influence the compound's stability and solid-state properties.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride." However, the chemical reactivity of similar compounds can be inferred. For example, the presence of amino groups in these compounds suggests potential for forming salts, as seen in paper , or for engaging in hydrogen bonding, as indicated by the crystal packing described in paper . These functionalities may also participate in further synthetic transformations or biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride" can be deduced from the provided papers. For instance, the crystal structures reported in paper suggest that the compounds can form various salts and exhibit different crystalline forms, which can affect their solubility and stability. The biological evaluation in paper indicates that the substitution pattern on the aromatic ring can significantly influence the biological activity of these compounds, which is an important consideration for their potential therapeutic applications.

Scientific Research Applications

Relevance in Organic Synthesis and Material Science

  • The mechanism of bond cleavage during the acidolysis of lignin model compounds, which may include structures similar to 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile, has been extensively reviewed. This process is significant in the development of bio-based materials and the recycling of lignin into valuable chemical precursors (T. Yokoyama, 2015).

Application in Environmental Sciences

  • The environmental impact and microbial degradation of chlorophenols, which may share structural or functional similarities with the compound , indicate the importance of understanding the fate and transformation of chemical compounds in aquatic environments. This knowledge is crucial for assessing the environmental safety and designing bioremediation strategies (K. Krijgsheld & A. D. Gen, 1986).

Involvement in Food Science

  • The reactions of chlorine and chlorine dioxide with model food compounds, including amino acids and lipids, have been reviewed. Understanding these reactions is vital for ensuring the safety and quality of chlorinated water and foods processed with these disinfectants. The findings highlight the complexity of interactions between disinfectants and food constituents, with implications for food safety and chemical risk assessment (M. Fukayama et al., 1986).

Safety And Hazards

The safety information available indicates that “2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride” may cause skin irritation and serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c1-12(14,8-13)7-9-4-5-10(15-2)11(6-9)16-3;/h4-6H,7,14H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKVDZOOCWGIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388465
Record name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride

CAS RN

2544-12-9
Record name 2-amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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